molecular formula C12H16 B1600520 1-Cyclopentyl-4-methylbenzene CAS No. 827-55-4

1-Cyclopentyl-4-methylbenzene

Cat. No. B1600520
CAS RN: 827-55-4
M. Wt: 160.25 g/mol
InChI Key: DXLNQBADBSYAHT-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-methylbenzene is a chemical compound with the molecular formula C12H16 . It has a molecular weight of 160.26 . The compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for 1-Cyclopentyl-4-methylbenzene is 1S/C12H16/c1-10-6-8-12(9-7-10)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3 . This indicates that the compound consists of a benzene ring with a methyl group at the 4th position and a cyclopentyl group at the 1st position.

Scientific Research Applications

  • Hydrogenation and Dehydrogenation Catalysis

    • 1-Cyclopentyl-4-methylbenzene-related compounds, like 4-Isopropenyl-1-methylcyclohexene, have been studied for their behavior in hydrogenation and dehydrogenation reactions catalyzed by various oxides (Tanaka, Hattori, & Tanabe, 1978).
  • Fluorescent Aryl-cyclopentadienyl Ligands

    • Compounds structurally related to 1-Cyclopentyl-4-methylbenzene have been synthesized and exhibit significant fluorescence, especially in solid state, due to strong intermolecular interactions (Arumugam et al., 2020).
  • Quinonoid-Bridged Dinuclear Complexes

    • Derivatives of 1-Cyclopentyl-4-methylbenzene, such as 1-isopropyl-4-methylbenzene, are utilized in synthesizing complexes with distinct coordination modes and reactivity patterns in ruthenium and osmium systems (Sommer et al., 2013).
  • Intramolecular Cycloaddition Reactions

    • The use of 1-Cyclopentyl-4-methylbenzene-related compounds can lead to accelerated intramolecular cycloaddition reactions, useful in synthetic chemistry (Orlek, Sammes, & Weller, 1993).
  • Hydrocracking of Aromatic Compounds

    • Studies on hydrocracking of aromatic compounds like methylnaphthalenes have shown the formation of various 1-Cyclopentyl-4-methylbenzene-related isomers (Miki & Sugimoto, 1995).
  • Photochemical Reactions in Organic Synthesis

    • The photochemical reactions involving methylbenzenes, closely related to 1-Cyclopentyl-4-methylbenzene, have shown significant applications in synthesizing various organic compounds (Albini, Fasani, & Oberti, 1982).
  • Intramolecular Pauson‐Khand Reaction

    • The synthesis of complex organic structures using derivatives of 1-Cyclopentyl-4-methylbenzene, such as the intramolecular Pauson-Khand reaction, demonstrates its utility in advanced organic synthesis (Patel, Livinghouse, & Pagenkopf, 2003).
  • Thermochemistry Studies

    • Research on the thermochemistry of various alkylchlorobenzenes, including compounds structurally related to 1-Cyclopentyl-4-methylbenzene, provides insights into their thermodynamic properties (Nesterova et al., 1985).
  • Ultrasonic Irradiation in Chemical Synthesis

    • The use of 1-Cyclopentyl-4-methylbenzene in sonication-assisted reactions, such as the synthesis of di-p-tolylsulfane, highlights its application in enhancing chemical reaction rates (Abimannan, Selvaraj, & Rajendran, 2015).
  • Methylbenzene Chemistry in Zeolite Catalysis

    • Research on the reactions of methylbenzenes, including 1-Cyclopentyl-4-methylbenzene, on zeolite catalysts, is crucial for understanding catalytic processes like methanol-to-olefin chemistry (Sassi et al., 2002).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes and using personal protective equipment .

properties

IUPAC Name

1-cyclopentyl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-10-6-8-12(9-7-10)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLNQBADBSYAHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443644
Record name 1-CYCLOPENTYL-4-METHYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-4-methylbenzene

CAS RN

827-55-4
Record name 1-CYCLOPENTYL-4-METHYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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